(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the benzotriazinone ring followed by the introduction of the pentanoic acid side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various catalysts, including palladium on carbon, and specific solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid: Similar structure but with a shorter side chain.
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid: Similar structure but with a longer side chain.
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid: Similar structure but with an even shorter side chain.
Uniqueness
The uniqueness of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid lies in its specific side chain length and stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNMVFQETBLBRH-LYNSQETBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.